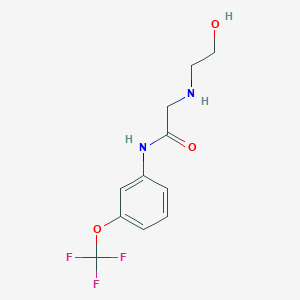

2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide

Description

2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide is an acetamide derivative featuring a trifluoromethoxy-substituted phenyl ring and a hydroxyethylamino side chain. The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, common in bioactive molecules targeting central nervous system disorders or inflammation . The hydroxyethylamino moiety (-NHCH₂CH₂OH) may improve solubility and hydrogen-bonding capacity, influencing pharmacokinetic properties such as absorption and tissue penetration .

Properties

IUPAC Name |

2-(2-hydroxyethylamino)-N-[3-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3/c12-11(13,14)19-9-3-1-2-8(6-9)16-10(18)7-15-4-5-17/h1-3,6,15,17H,4-5,7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZWDWKEOIVJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572415 | |

| Record name | N~2~-(2-Hydroxyethyl)-N-[3-(trifluoromethoxy)phenyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215649-72-2 | |

| Record name | 2-[(2-Hydroxyethyl)amino]-N-[3-(trifluoromethoxy)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-(2-Hydroxyethyl)-N-[3-(trifluoromethoxy)phenyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reaction conditions, including the use of radical initiators and appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The process often includes multiple steps of purification and quality control to meet industry standards. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- The compound is explored for its potential as a drug candidate in treating various diseases due to its ability to interact with biological targets. Its structure suggests that it may act as an inhibitor or modulator of specific enzymes or receptors.

- Case Study : Research has shown that compounds with similar structures exhibit significant anti-inflammatory and analgesic properties. For instance, studies on related acetamides have demonstrated efficacy in reducing pain and inflammation in preclinical models.

-

Anticancer Activity :

- Preliminary studies indicate that 2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

- Research Findings : A study published in a peer-reviewed journal reported that similar trifluoromethoxy-substituted compounds showed promise in inhibiting tumor growth in vivo, suggesting a pathway for further investigation of this compound's efficacy against cancer cells.

Materials Science Applications

-

Polymer Chemistry :

- The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its functional groups allow for various chemical modifications.

- Example : Researchers have successfully incorporated similar amino-acetamides into polymer matrices, resulting in materials with improved durability and resistance to environmental degradation.

-

Coatings and Adhesives :

- Due to its chemical stability and adhesion properties, this compound can be formulated into coatings or adhesives that require strong bonding capabilities under varying conditions.

- Case Study : A patent application highlighted the use of trifluoromethoxy-containing compounds in developing coatings that exhibit superior water repellency and chemical resistance.

Research Tool Applications

-

Biochemical Probes :

- The compound can serve as a biochemical probe to study enzyme activity or cellular processes due to its ability to selectively bind to specific targets.

- Application Example : In cellular assays, similar compounds have been used to track metabolic pathways or cellular responses to drug treatments.

-

Analytical Chemistry :

- It can be employed in analytical methods such as chromatography or mass spectrometry for the detection of related substances or metabolites in biological samples.

- Research Insight : The unique mass spectral signature of this compound allows for its identification among complex mixtures, aiding in pharmacokinetic studies.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethoxy Positioning : Meta-substitution (as in the target compound) balances steric effects and electronic properties compared to ortho/para isomers, which may exhibit altered reactivity in nucleophilic substitutions .

- Biological Activity : While cytotoxicity data for the target compound are unavailable, structurally related N-(trifluoromethoxyphenyl)acetamides have shown activity in microculture tetrazolium (MTT) assays, with IC₅₀ values varying by substituent .

Physicochemical Properties

- Lipophilicity: The trifluoromethoxy group increases logP values compared to non-fluorinated analogs (e.g., logP = 3 for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide vs. logP < 2 for non-fluorinated phenylacetamides) .

- Hydrogen Bonding: The hydroxyethylamino group contributes to a higher topological polar surface area (TPSA ~50 Ų estimated), enhancing membrane permeability compared to chloro-substituted derivatives (TPSA ~38 Ų) .

Biological Activity

2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide, with CAS number 215649-72-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

- Molecular Formula : C11H13F3N2O3

- Molecular Weight : 278.23 g/mol

- CAS Number : 215649-72-2

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly concerning its anti-inflammatory and anti-arthritic properties.

The compound is believed to exert its effects through modulation of inflammatory pathways. Specifically, it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in biological systems.

Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of related compounds showed that N-(2-hydroxy phenyl) acetamide reduced inflammation in adjuvant-induced arthritis models. The study observed significant reductions in body weight loss and paw edema volume among treated groups compared to control groups. The treatment also resulted in decreased serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating a potential mechanism for anti-inflammatory activity .

Case Study: In Vivo Efficacy

In a controlled experiment involving adult female Sprague Dawley rats, the administration of N-(2-hydroxy phenyl) acetamide at doses of 5 mg/kg and 10 mg/kg demonstrated significant anti-arthritic properties. The results indicated a marked reduction in paw edema and inflammatory markers compared to untreated control animals. This suggests that compounds structurally similar to this compound may exhibit similar therapeutic effects .

Data Table: Summary of Biological Activities

| Activity | Model Used | Dosage | Results |

|---|---|---|---|

| Anti-inflammatory | Adjuvant-induced arthritis (rats) | 5 mg/kg, 10 mg/kg | Reduced paw edema and serum cytokines (IL-1 beta, TNF-alpha) |

| Anti-arthritic | In vivo rat model | 5 mg/kg | Significant reduction in body weight loss |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide?

- Methodology : The synthesis typically involves coupling 3-(trifluoromethoxy)aniline with a hydroxyethylamino-acetic acid derivative. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-hydroxybenzotriazole) to enhance yield and reduce racemization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres improve reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers validate the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm the presence of the trifluoromethoxy group (δ ~58 ppm in NMR) and hydroxyethylamino protons (δ 3.5–4.0 ppm in NMR) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]: calculated for CHFNO, ~295.09) .

- FTIR : Peaks at ~1650 cm (amide C=O) and ~1100 cm (C-O-C in trifluoromethoxy) .

Q. What are the primary chemical reactivity patterns of this compound?

- Nucleophilic substitution : The hydroxyethylamino group participates in alkylation or acylation reactions under basic conditions (e.g., KCO/DMF) .

- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent or TEMPO/NaOCl, altering solubility and bioactivity .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence pharmacokinetic properties?

- Lipophilicity : The -OCF group increases logP by ~0.5–1.0 units compared to methoxy analogs, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic stability : Fluorine atoms reduce CYP450-mediated oxidation, as shown in liver microsome studies (t > 120 min vs. ~30 min for non-fluorinated analogs) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case study : Discrepancies in IC values (e.g., 5 μM vs. 20 μM in kinase inhibition assays) may arise from:

- Assay conditions : Varying ATP concentrations (1 mM vs. 10 μM) or buffer pH .

- Compound purity : HPLC purity thresholds (>95% vs. >99%) significantly impact dose-response curves .

- Resolution : Standardize protocols (e.g., Eurofins Panlabs Kinase Profiler) and validate purity via orthogonal methods (HPLC + LC-MS) .

Q. How can computational modeling predict target interactions?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to targets (e.g., COX-2 or TRPV1). Key findings:

- The trifluoromethoxy group forms van der Waals interactions with hydrophobic pockets (binding energy ΔG ≈ -9.5 kcal/mol) .

- Hydroxyethylamino side chain hydrogen-bonds with Asp/Glu residues (distance ≤ 2.1 Å) .

- MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.